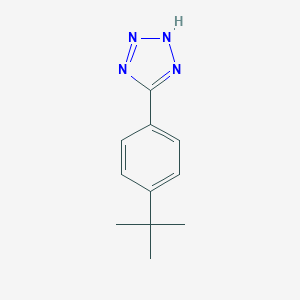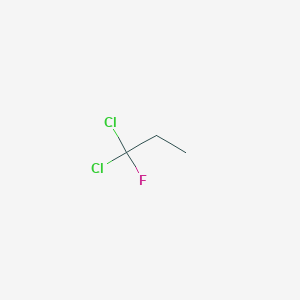
1,1-Dichloro-1-fluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-1-fluoropropane (DCFP) is a colorless and odorless chemical compound that is widely used in various industrial applications, such as refrigeration, cleaning, and degreasing. It is also known by its chemical formula C3H5Cl2F and CAS number 422-56-0. Despite its extensive use, DCFP has been found to be harmful to human health and the environment. In
Aplicaciones Científicas De Investigación
1,1-Dichloro-1-fluoropropane has been extensively studied for its use as a solvent, refrigerant, and cleaning agent. It is also used as a propellant in aerosol sprays. In the laboratory, 1,1-Dichloro-1-fluoropropane is used as a reactant in organic synthesis and as a solvent for chromatography. Additionally, 1,1-Dichloro-1-fluoropropane has been studied for its potential use as a fire extinguishing agent.
Mecanismo De Acción
1,1-Dichloro-1-fluoropropane acts as a central nervous system depressant and can cause dizziness, drowsiness, and loss of coordination. It is also a potent irritant to the eyes, skin, and respiratory system. 1,1-Dichloro-1-fluoropropane is metabolized in the liver to form reactive intermediates that can cause liver damage and cancer. It is also a potent greenhouse gas and contributes to global warming.
Efectos Bioquímicos Y Fisiológicos
1,1-Dichloro-1-fluoropropane has been shown to cause liver damage and cancer in animal studies. It can also cause reproductive and developmental toxicity and has been shown to be teratogenic in rats. In humans, exposure to 1,1-Dichloro-1-fluoropropane can cause respiratory irritation, skin sensitization, and liver damage. Chronic exposure to 1,1-Dichloro-1-fluoropropane has been linked to an increased risk of liver cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Dichloro-1-fluoropropane is a useful solvent for organic synthesis and chromatography due to its low boiling point and high polarity. It is also a good solvent for fluorinated compounds. However, 1,1-Dichloro-1-fluoropropane is highly toxic and must be handled with care. It is also a potent greenhouse gas and should be used sparingly.
Direcciones Futuras
Future research on 1,1-Dichloro-1-fluoropropane should focus on developing safer alternatives to its use as a solvent, refrigerant, and cleaning agent. Additionally, more research is needed to understand the mechanism of action of 1,1-Dichloro-1-fluoropropane and its potential health effects. Studies should also be conducted to determine the environmental impact of 1,1-Dichloro-1-fluoropropane and to develop strategies to reduce its emissions. Finally, research should be conducted to develop more effective methods for the disposal of 1,1-Dichloro-1-fluoropropane and its by-products.
Métodos De Síntesis
1,1-Dichloro-1-fluoropropane can be synthesized by reacting 1,1,1-trichloro-2,2-difluoroethane with hydrogen chloride in the presence of a catalyst. The reaction yields 1,1-Dichloro-1-fluoropropane and hydrogen fluoride as by-products. The synthesis process is highly exothermic and requires careful handling to prevent explosions.
Propiedades
Número CAS |
127404-11-9 |
|---|---|
Nombre del producto |
1,1-Dichloro-1-fluoropropane |
Fórmula molecular |
C3H5Cl2F |
Peso molecular |
130.97 g/mol |
Nombre IUPAC |
1,1-dichloro-1-fluoropropane |
InChI |
InChI=1S/C3H5Cl2F/c1-2-3(4,5)6/h2H2,1H3 |
Clave InChI |
JXGAPNVPOVVXPV-UHFFFAOYSA-N |
SMILES |
CCC(F)(Cl)Cl |
SMILES canónico |
CCC(F)(Cl)Cl |
Otros números CAS |
7799-56-6 |
Sinónimos |
Dichlorofluoropropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





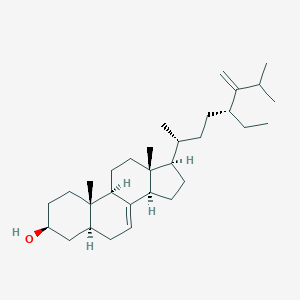
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B145186.png)

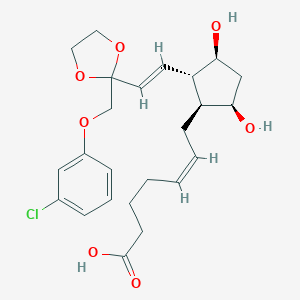
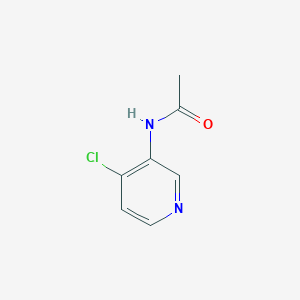
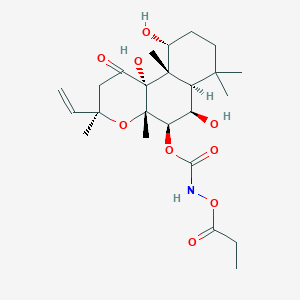
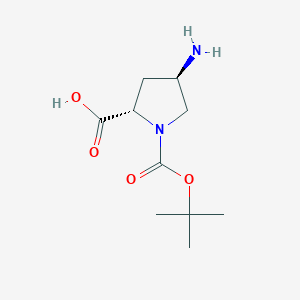
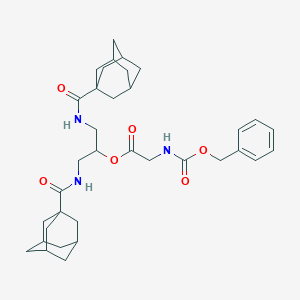
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
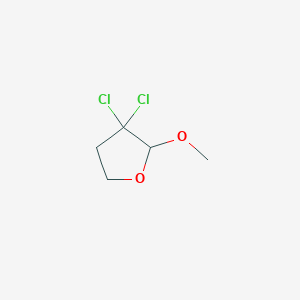
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)
